3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid
Description
3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with sulfonamide and propanoic acid functional groups. Benzodiazepines are well-known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. the specific properties and applications of 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid are distinct and have been the subject of various scientific studies.
Properties
Molecular Formula |
C12H13N3O6S |
|---|---|
Molecular Weight |
327.32 g/mol |
IUPAC Name |
3-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H13N3O6S/c16-10-6-11(17)15-9-5-7(1-2-8(9)14-10)22(20,21)13-4-3-12(18)19/h1-2,5,13H,3-4,6H2,(H,14,16)(H,15,17)(H,18,19) |
InChI Key |
SEYPMNHGRGSHCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NCCC(=O)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate benzodiazepine derivative with a sulfonamide precursor, followed by the introduction of the propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzodiazepine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzodiazepine core, leading to a wide range of derivatives.
Scientific Research Applications
Based on the search results, here's what is known about compounds related to "3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid" and their applications:
Related Compounds and Properties
- 2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid: This compound, closely related to the target compound, has the IUPAC name N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]alanine .
- 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride: This compound is available from Enamine Ltd. .
- N-(2,4-dioxo-2,3,4,5-tetrahydro-1h-1,5-benzodiazepin-3-yl)-3-amide: This is another related compound .
- 2-[(3S)-2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid: It has a molecular weight of 234.21 and the molecular formula C11H10N2O4 .
Potential Applications
While the search results do not explicitly detail the applications of "this compound", the presence of related compounds and the mention of benzodiazepines suggest potential areas of interest:
- Pharmaceutical Research: Benzodiazepines are a class of psychoactive drugs with sedative, anxiolytic, anticonvulsant, and muscle relaxant properties . The core structure's similarity might suggest potential applications in drug development, possibly as a starting point for synthesizing new analogs with modified therapeutic effects.
- Agrochemicals: Hemp essential oil, containing terpenes like (E)-caryophyllene and α-humulene, has shown acaricidal properties . The "sulfonylamino" group is a common motif in many pesticides. Therefore, it's conceivable that derivatives could be explored as potential pesticides .
- Biocontrol: Certain Bacillus and Pseudomonas strains have shown biocontrol activity against fungal pathogens in Cannabis . While seemingly unrelated, this highlights the broader context of searching for bioactive compounds for plant protection, an area where the target compound or its analogs might find application .
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodiazepine core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-sulfonamido)propanoic acid
- 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)butanoic acid
Uniqueness
Compared to similar compounds, 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its sulfonamide and propanoic acid groups provide distinct reactivity and binding characteristics, making it a valuable compound for research and development in various fields.
Biological Activity
3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid (CAS No. 923793-29-7) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₂H₁₃N₃O₆S, with a molecular weight of 327.31 g/mol. The structure includes a benzodiazepine core with sulfonamide and propanoic acid functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₆S |
| Molecular Weight | 327.31 g/mol |
| CAS Number | 923793-29-7 |
Antitumor Activity
Studies have indicated that compounds related to the benzodiazepine class exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, suggesting that the benzodiazepine structure may enhance therapeutic efficacy against tumors.
Case Study:
In a study involving the evaluation of several benzodiazepine derivatives, it was found that the compound showed a dose-dependent inhibition of cell proliferation in human cancer cell lines such as MKN-45 and L-1210. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Neuropharmacological Effects
Benzodiazepines are known for their neuropharmacological effects, primarily acting as anxiolytics and sedatives. The specific compound under review has been associated with modulation of neurotransmitter systems, which may contribute to its potential use in treating anxiety and other mood disorders.
Research Findings:
Research has shown that the compound can act on GABA receptors, enhancing inhibitory neurotransmission. This effect was confirmed in animal models where administration led to reduced anxiety-like behaviors.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- GABA Receptor Modulation: Enhancing GABAergic transmission.
- Apoptosis Induction: Triggering programmed cell death in cancer cells.
- Antioxidant Activity: Potentially reducing oxidative stress in cells.
Comparative Analysis with Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
